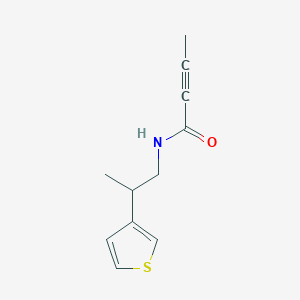

N-(2-Thiophen-3-ylpropyl)but-2-ynamide

Description

N-(2-Thiophen-3-ylpropyl)but-2-ynamide is a synthetic organic compound characterized by a thiophene ring (substituted at the 3-position), a propyl linker, and a but-2-ynamide functional group. The but-2-ynamide moiety contains a terminal alkyne (C≡C bond), which confers unique reactivity, such as participation in cycloaddition reactions (e.g., Huisgen click chemistry) . This structural combination makes the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2-thiophen-3-ylpropyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-3-4-11(13)12-7-9(2)10-5-6-14-8-10/h5-6,8-9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAWBONDBOEJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC(C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophen-3-ylpropyl)but-2-ynamide typically involves the coupling of a thiophene derivative with an ynamide precursor. One common method is the condensation reaction between a thiophene-containing aldehyde and an ynamide under basic conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Thiophen-3-ylpropyl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the triple bond in the ynamide group to a double or single bond, leading to the formation of amides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amides and amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-Thiophen-3-ylpropyl)but-2-ynamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and polymers.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of N-(2-Thiophen-3-ylpropyl)but-2-ynamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or pain pathways.

Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Core Structural Features

A comparative analysis of key analogs is presented below:

Key Observations :

- Substitution Position on Thiophene : The target compound’s thiophene is substituted at the 3-position, unlike analogs in and , which have substitutions at the 2-position or fused benzothiophene systems. This affects electronic properties and steric interactions.

- Alkyne vs. Enamide : The terminal alkyne in the target compound contrasts with α,β-unsaturated enamides (e.g., ), which are more planar and conjugated.

- Chirality : Compounds like introduce stereochemical complexity, absent in the target compound.

Reactivity Profiles

- Alkyne Reactivity: The but-2-ynamide group enables click chemistry or Sonogashira couplings, unlike saturated or enamide-containing analogs .

- Thiophene Stability: Thiophene’s aromaticity enhances stability compared to non-aromatic heterocycles (e.g., tetrahydrofuran in ).

Q & A

Q. What protocols standardize uncertainty quantification in analytical data (e.g., mass spectrometry)?

- Methodological Answer : Adopt the NTA community’s guidelines for performance metrics: report relative standard deviation (RSD) for replicate measurements and use certified reference materials (CRMs) for instrument calibration. For MALDI-MS, matrix selection (e.g., DHB vs. CHCA) and laser intensity must be optimized to minimize fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.